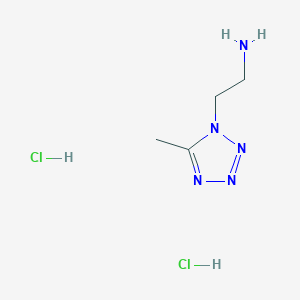![molecular formula C11H15N3O2 B2530166 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one CAS No. 2196016-89-2](/img/structure/B2530166.png)
1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one, also known as MPM-2 or 3-(2-methylpyrazol-3-yl)-1-(4-morpholinyl)-2-propen-1-one, is a chemical compound that has been studied for its potential applications in scientific research. MPM-2 is a synthetic small molecule that was first synthesized in 2006 by researchers at the University of Utah. Since then, MPM-2 has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
作用机制
The mechanism of action of 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one is not fully understood, but it is thought to involve the modulation of NMDA receptors and the inhibition of various signaling pathways involved in cell growth and proliferation. This compound has been shown to bind to the NR2B subunit of NMDA receptors, which are involved in synaptic plasticity and learning and memory processes. This compound has also been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell growth and survival pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various cell types and animal models. In neuronal cells, this compound has been shown to enhance long-term potentiation, a process that is involved in learning and memory. This compound has also been shown to protect neurons from oxidative stress and excitotoxicity, which are involved in neurodegenerative diseases.
In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth and proliferation. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may enhance the efficacy of these treatments.
实验室实验的优点和局限性
The advantages of using 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one in scientific research include its specificity for NMDA receptors and its potential applications in various fields of research, including neuroscience and cancer research. This compound has also been shown to be effective in animal models of various diseases, which may translate to potential therapeutic applications in humans.
The limitations of using this compound in scientific research include its complex synthesis method and potential toxicity at high concentrations. This compound may also have off-target effects on other receptors and signaling pathways, which may complicate its use in certain experiments.
未来方向
There are several future directions for research on 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one, including the development of more efficient synthesis methods and the investigation of its potential therapeutic applications in various diseases. This compound may also be used as a tool for studying the role of NMDA receptors in learning and memory processes and the development of neurodegenerative diseases. Additionally, the potential use of this compound as a chemotherapeutic agent in cancer treatment warrants further investigation.
合成方法
1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one can be synthesized using a multi-step synthesis method that involves the reaction of 2-methyl-3-pyrazolin-5-one with morpholine and acetic anhydride, followed by the reaction of the resulting intermediate with 2-bromo-1-phenylethanone. The final product is obtained through purification and isolation using column chromatography. The synthesis of this compound is a complex and time-consuming process, but it has been successfully replicated by several research groups.
科学研究应用
1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one has been studied for its potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory processes. This compound has also been investigated for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its potential use as a chemotherapeutic agent in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.
属性
IUPAC Name |
1-[3-(2-methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-3-11(15)14-6-7-16-8-10(14)9-4-5-12-13(9)2/h3-5,10H,1,6-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFFBFMUSJIGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2COCCN2C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

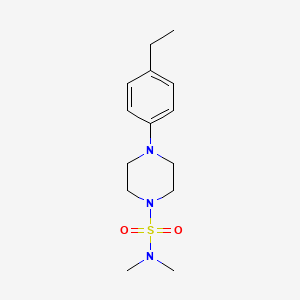
![Ethyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2530086.png)
![(Z)-4-methoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530088.png)
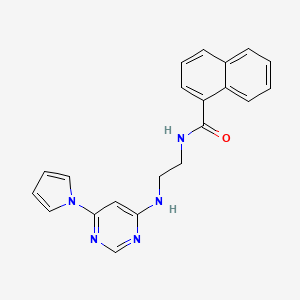
![8-(3-hydroxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530090.png)
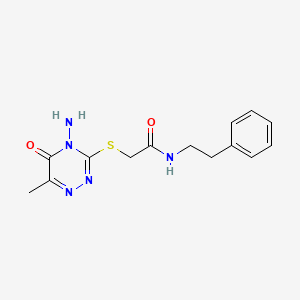
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2530092.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2530093.png)
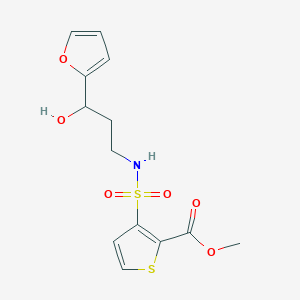


![Methyl 4-({[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2530099.png)
![6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2530103.png)
